1-[4-(3-Nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one
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Overview
Description
1-[4-(3-Nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a piperazine ring substituted with a nitrobenzenecarbothioyl group
Preparation Methods
The synthesis of 1-[4-(3-Nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one typically involves multi-step procedures. One common synthetic route includes the reaction of piperazine with 3-nitrobenzoyl chloride under controlled conditions to form the intermediate product, which is then further reacted with ethanone derivatives to yield the final compound. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as adjusting temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
1-[4-(3-Nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
1-[4-(3-Nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its interactions with biological targets.
Mechanism of Action
The mechanism of action of 1-[4-(3-Nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1-[4-(3-Nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one can be compared with other piperazine derivatives, such as:
1-(4-(4-Nitrophenyl)piperazin-1-yl)ethan-1-one: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one: Features a hydroxypropyl group instead of a nitro group, resulting in different physical and chemical properties.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds have a benzothiazole ring fused with a piperazine ring, showing different biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[4-(3-nitrobenzenecarbothioyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-10(17)14-5-7-15(8-6-14)13(20)11-3-2-4-12(9-11)16(18)19/h2-4,9H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVCVYNWHJLCAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=S)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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